GW311616

Description

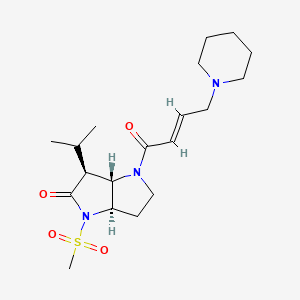

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNKNUMSTIMSHQ-URZKGLGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198062-54-3 | |

| Record name | GW-311616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-311616 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of GW311616: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream cellular effects. The information compiled herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.

Introduction

Human neutrophil elastase (HNE) is a key enzyme stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[2] While essential for host defense against pathogens, dysregulated HNE activity contributes to tissue damage in various inflammatory conditions. This compound has emerged as a significant investigational compound due to its high potency and selectivity for HNE.[3][4][5][6][7]

Mechanism of Action: Inhibition of Human Neutrophil Elastase

The primary mechanism of action of this compound is the direct inhibition of human neutrophil elastase.[3][4][5][6][8] It is a potent, intracellular, and long-duration inhibitor.[6][9] Molecular docking studies have revealed that this compound binds to a specific site on the HNE molecule, with interactions observed between the inhibitor and amino acid residues in the ranges of 139-146 and 233-239.[10] This binding disrupts the proteolytic activity of HNE.[8]

Quantitative Data: Potency and Selectivity

The inhibitory potency and selectivity of this compound against HNE and other serine proteases have been quantitatively characterized.

| Parameter | Value | Enzyme | Species | Reference |

| IC50 | 22 nM | Human Neutrophil Elastase (HNE) | Human | [3][4][5][6][7] |

| Ki | 0.31 nM | Human Neutrophil Elastase (HNE) | Human | [3][4][5][7] |

| Ki | 0.13 nM | Human Neutrophil Elastase (HNE) | Human | [6] |

| IC50 | >100 µM | Trypsin | Human | [6] |

| IC50 | >100 µM | Cathepsin G | Human | [6] |

| IC50 | >100 µM | Plasmin | Human | [6] |

| IC50 | >3 µM | Chymotrypsin | Human | [6] |

| IC50 | >3 µM | Tissue Plasminogen Activator | Human | [6] |

Cellular and In Vivo Effects

The inhibitory action of this compound on HNE translates to significant downstream effects in both cellular and animal models.

Cellular Effects

In studies using the human leukemia cell lines U937 and K562, this compound has been shown to:

-

Markedly suppress neutrophil elastase activity.[3]

-

Inhibit cell proliferation.[3]

-

Induce apoptosis.[3]

This induction of apoptosis is associated with the modulation of key regulatory proteins:

-

Increased expression of Bax , a pro-apoptotic protein.[3]

-

Decreased expression of Bcl-2 , an anti-apoptotic protein.[3]

In Vivo Effects

Oral administration of this compound has demonstrated potent and long-lasting inhibition of HNE in animal models.

| Species | Dose | Effect | Duration | Reference |

| Dog | 2 mg/kg (oral) | Rapidly abolishes circulating NE activity | >90% inhibition for 4 days | [3] |

| Dog | 0.22 mg/kg | >50% inhibition of elastase | 6 hours | [3] |

The prolonged effect is suggested to be due to the penetration of this compound into neutrophils in the bone marrow.[3]

Pharmacokinetic Properties

| Species | Dose | Route | Half-life (t1/2) | Reference |

| Dog | 2 mg/kg | Oral | 1.1 hours | [3] |

| Rat | 2 mg/kg | Oral | 1.5 hours | [3] |

Experimental Protocols

HNE Inhibition Assay (General Protocol)

A typical in vitro assay to determine the IC50 of this compound for HNE would involve the following steps:

-

Reagents: Purified human neutrophil elastase, a specific chromogenic or fluorogenic substrate for HNE, assay buffer (e.g., Tris-HCl with NaCl), and this compound at various concentrations.

-

Procedure: a. Pre-incubate HNE with varying concentrations of this compound in the assay buffer for a specified time to allow for inhibitor binding. b. Initiate the enzymatic reaction by adding the HNE substrate. c. Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader. d. Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. e. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation and Apoptosis Assays (U937 Cells)

-

Cell Culture: Culture U937 human leukemia cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 20-320 µM) for a specified duration (e.g., 48 hours).[3]

-

Proliferation Assay: Assess cell viability and proliferation using a standard method such as the MTT assay or by direct cell counting.

-

Apoptosis Assay: a. Quantify apoptosis using flow cytometry after staining with Annexin V and propidium iodide. b. Analyze the expression of apoptotic regulatory proteins (Bax and Bcl-2) by Western blotting.[3]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits HNE, leading to changes in Bax and Bcl-2 expression and subsequent apoptosis.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's in vitro effects on HNE activity and cell fate.

References

- 1. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificarchives.com [scientificarchives.com]

GW311616: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical data. The information is intended to support further research and development of this and similar compounds.

Pharmacodynamics

This compound exhibits a high affinity and specificity for human neutrophil elastase, a key enzyme involved in the degradation of extracellular matrix proteins and the propagation of inflammatory responses.

Mechanism of Action

This compound acts as a potent inhibitor of HNE, thereby preventing the enzymatic degradation of substrates such as elastin.[1][2][3] This inhibition helps to mitigate the tissue damage associated with excessive neutrophil activity in inflammatory conditions.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against HNE has been well-characterized in enzymatic assays.

| Parameter | Value | Reference |

| IC50 | 22 nM | [4][1][2][3][5] |

| Ki | 0.31 nM | [4][1][2][3][5] |

Cellular Effects

In cellular assays, this compound has demonstrated the ability to suppress neutrophil elastase activity and induce apoptosis in specific cell lines.

-

Inhibition of NE Activity: this compound has been shown to markedly suppress NE activity in U937 and K562 cell lines.[4][2][3]

-

Induction of Apoptosis: In U937 human monocytic cells, this compound inhibits proliferation and induces apoptosis. This pro-apoptotic effect is mediated through the upregulation of Bax and the downregulation of Bcl-2, key proteins in the intrinsic apoptosis pathway.[4][2][3]

Signaling Pathways

The inhibition of neutrophil elastase by this compound is anticipated to modulate several downstream signaling pathways involved in inflammation and apoptosis. The following diagrams illustrate these key pathways.

Caption: Neutrophil Elastase-Mediated PI3K/Akt Signaling Pathway.

Caption: Neutrophil Elastase and NF-κB Signaling.

Caption: Caspase-Mediated Apoptosis.

Pharmacokinetics

This compound has been demonstrated to be orally bioavailable with a long duration of action in preclinical species.

Summary of Pharmacokinetic Parameters

While detailed quantitative data for Cmax, Tmax, and AUC are not publicly available, the following qualitative and semi-quantitative information has been reported.

| Species | Dose | Route | Key Findings | Reference |

| Rat | 2 mg/kg | Oral | Terminal elimination half-life (t1/2): 1.5 hours | [4][2][3] |

| Dog | 2 mg/kg | Oral | Terminal elimination half-life (t1/2): 1.1 hours. A single dose rapidly abolishes circulating neutrophil elastase activity, with >90% inhibition maintained for 4 days. | [4][2][3] |

Metabolism and Excretion

Specific details regarding the metabolic pathways and excretion routes of this compound have not been extensively published. General drug metabolism and excretion pathways are illustrated below.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard practices in pharmacology and drug development, the following sections outline the likely methodologies employed.

In Vitro Neutrophil Elastase Inhibition Assay (Representative Protocol)

-

Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl), and this compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a microplate, add HNE and the various concentrations of this compound.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a plate reader.

-

-

Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 value of this compound by fitting the data to a dose-response curve.

Cell-Based Apoptosis Assay in U937 Cells (Representative Protocol)

-

Cell Culture: Culture U937 cells in appropriate media and conditions.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

Staining:

-

Harvest the cells and wash with a binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Pharmacokinetic Study in Dogs (Representative Protocol)

-

Animals: Use a cohort of healthy dogs (e.g., Beagle).

-

Dosing: Administer a single oral dose of this compound (e.g., 2 mg/kg).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as t1/2, Cmax, Tmax, and AUC from the plasma concentration-time data.

Drug Discovery and Development Workflow

The development of a protease inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of SCH 56592, a new azole broad-spectrum antifungal agent, in mice, rats, rabbits, dogs, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xenotech.com [xenotech.com]

- 4. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

The Role of GW311616 in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of numerous inflammatory diseases. By targeting HNE, this compound offers a promising therapeutic strategy to attenuate inflammatory responses. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates inflammatory pathways. It details the downstream effects of HNE inhibition on key signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1). This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction to this compound and Neutrophil Elastase

This compound is a potent and selective inhibitor of human neutrophil elastase (HNE) with an IC50 of 22 nM and a Ki of 0.31 nM.[1] HNE is a powerful serine protease stored in the azurophilic granules of neutrophils.[2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[3] Beyond its direct tissue-damaging effects, HNE acts as a pro-inflammatory mediator by activating signaling pathways that drive the expression of inflammatory cytokines and chemokines.[2][4] Consequently, inhibition of HNE by this compound presents a targeted approach to mitigating inflammation.

Core Mechanism of Action: Inhibition of Neutrophil Elastase

The primary mechanism of action of this compound is the direct and potent inhibition of HNE enzymatic activity. This inhibition prevents the downstream inflammatory sequelae mediated by HNE. In preclinical studies, oral administration of this compound has been shown to rapidly and effectively abolish circulating neutrophil elastase activity.[5]

Modulation of Key Inflammatory Signaling Pathways

Inhibition of neutrophil elastase by this compound leads to the downregulation of several key inflammatory signaling pathways that are aberrantly activated in chronic inflammatory diseases.

The NF-κB Signaling Pathway

Neutrophil elastase is a known activator of the NF-κB pathway, a central regulator of the inflammatory response.[4] HNE can trigger the degradation of IκBα, the inhibitory subunit of NF-κB, leading to the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes. By inhibiting HNE, this compound prevents the activation of this cascade, thereby reducing the expression of NF-κB target genes such as IL-8.[4]

The MAPK Signaling Pathway

Neutrophil elastase can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 and ERK1/2 branches.[6] Activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, contributing to the inflammatory response. For instance, NE-induced IL-8 production has been shown to be dependent on the p38 MAPK pathway.[4] Inhibition of HNE by this compound would therefore be expected to attenuate MAPK-driven inflammation.

The AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) transcription factor, a dimer typically composed of proteins from the c-Fos and c-Jun families, is another key regulator of inflammatory gene expression. While direct studies on the effect of this compound on AP-1 are limited, evidence suggests that neutrophil elastase can upregulate AP-1 activity, contributing to the expression of genes like IL-8.[7] Therefore, it is plausible that this compound, by inhibiting HNE, also downregulates the AP-1 signaling pathway.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 22 nM | Human Neutrophil Elastase | [1] |

| Ki | 0.31 nM | Human Neutrophil Elastase | [1] |

| NE Activity Suppression | Marked suppression at 150 µM (48 hours) | U937 and K562 cells | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route & Dose | Key Findings | Reference |

| Dog | Oral, 2 mg/kg | >90% inhibition of circulating NE activity for 4 days | [5] |

| Rat | Oral, 2 mg/kg | Terminal elimination half-life of 1.5 hours | [5] |

| Atherosclerosis Mouse Model (ApoE-/-) | Oral | Significantly reduced atherosclerosis | [6][8] |

| Asthma Mouse Model | Not specified | Rescued eosinophil infiltration and amplified type 2 immune responses |

Table 3: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Animal Model/Cell Line | Effect of this compound Treatment | Reference |

| Circulating Proinflammatory Cytokines | Atherosclerosis Mouse Model (ApoE-/-) | Decreased levels | [6] |

| Inflammatory Monocytes (Ly6Chi/CD11b+) | Atherosclerosis Mouse Model (ApoE-/-) | Decreased levels | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Neutrophil Elastase Activity Assay (Fluorometric)

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5). Prepare a stock solution of a fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO. Prepare serial dilutions of this compound in assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well microplate, add a fixed amount of human neutrophil elastase to each well. Add varying concentrations of this compound to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Substrate Addition and Measurement: Initiate the reaction by adding the fluorogenic substrate to each well. Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

-

Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

NF-κB Activation Assays

Protocol:

-

Cell Culture and Treatment: Seed adherent cells on sterile glass coverslips in a multi-well plate. Once confluent, treat the cells with neutrophil elastase in the presence or absence of this compound for the desired time.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

-

Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS). Incubate the cells with a primary antibody specific for the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody.

-

Imaging and Analysis: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the extent of nuclear translocation.[7][9]

Protocol:

-

Nuclear Extract Preparation: Treat cells with HNE +/- this compound. Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard laboratory protocol. Determine the protein concentration of the nuclear extracts.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific DNA-protein interactions.

-

Electrophoresis and Detection: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis. Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shifted" band indicates the formation of an NF-κB-DNA complex.[1][3][4][10]

MAPK Phosphorylation Assay (Western Blot)

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with HNE in the presence or absence of this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38 or anti-phospho-ERK1/2). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.[11][12][13][14][15]

Clinical Development Status

As of the latest review, there are no publicly registered clinical trials for this compound for inflammatory diseases on major clinical trial registries such as ClinicalTrials.gov.[5] This may indicate that the compound's development was discontinued before reaching clinical phases, or that the information is not in the public domain. Other neutrophil elastase inhibitors have been investigated in clinical trials for various inflammatory conditions.[16]

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase that demonstrates significant anti-inflammatory effects in preclinical models. Its mechanism of action, centered on the inhibition of HNE, leads to the downstream modulation of key inflammatory signaling pathways, including NF-κB and MAPK. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of HNE inhibition for the treatment of inflammatory diseases. While the clinical development of this compound appears to be limited, the compound remains a valuable tool for investigating the role of neutrophil elastase in inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spotlighting “Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps”: A New Catch in Cystic Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ELANE elastase, neutrophil expressed [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dose and time dependency of inflammatory responses in the mouse lung to urban air coarse, fine, and ultrafine particles from six European cities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PU.1 regulates the expression of the human neutrophil elastase gene. | Semantic Scholar [semanticscholar.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. nctr-crs.fda.gov [nctr-crs.fda.gov]

- 16. Inflammatory cell response in bronchoalveolar lavage fluid after nitrogen dioxide exposure of healthy subjects: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Targets of GW311616 in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intracellular targets of GW311616, a potent and orally bioavailable inhibitor, with a primary focus on its effects within human neutrophils. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways affected by this compound.

Primary Intracellular Target: Human Neutrophil Elastase (HNE)

The principal intracellular target of this compound in neutrophils is Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules.[1][2] this compound is a potent, long-duration inhibitor of HNE that acts intracellularly.[1] This intracellular activity is a key characteristic, distinguishing it from inhibitors that act solely on extracellular HNE.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against HNE has been quantified through various studies. The following table summarizes the key inhibition constants.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 22 nM | Purified Human Neutrophil Elastase | [3] |

| Ki | 0.31 nM | Purified Human Neutrophil Elastase | [3] |

| IC50 | 150 µmol/L | U937 Cells (inhibition of proliferation) | [4] |

Downstream Cellular Effects: Induction of Apoptosis

Inhibition of intracellular HNE by this compound has been shown to induce apoptosis, a programmed cell death pathway crucial for the resolution of inflammation.[5] Studies in the human monocytic cell line U937, often used as a model for neutrophil precursor cells, have demonstrated that this compound treatment leads to an increase in apoptotic cells.

Modulation of Apoptosis-Regulating Proteins

The pro-apoptotic effect of this compound is associated with the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway. Specifically, treatment with this compound has been observed to:

-

Increase the expression of the pro-apoptotic protein Bax. [3]

-

Decrease the expression of the anti-apoptotic protein Bcl-2. [3]

This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.

Signaling Pathway

The current understanding of the intracellular signaling pathway affected by this compound in neutrophils is centered on its direct inhibition of HNE and the subsequent induction of apoptosis.

Caption: Intracellular signaling pathway of this compound in neutrophils.

Experimental Protocols

This section details the methodologies for assessing the intracellular inhibition of HNE and the induction of apoptosis by this compound.

Intracellular Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the intracellular activity of this compound against HNE in neutrophils or a suitable cell line (e.g., U937).

Objective: To measure the inhibition of HNE activity within intact cells treated with this compound.

Materials:

-

Isolated human neutrophils or U937 cells

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Cell lysis buffer (e.g., RIPA buffer)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission ~380/500 nm)

Procedure:

-

Cell Culture and Treatment:

-

Culture neutrophils or U937 cells to the desired density.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified incubation period (e.g., 4 to 24 hours) to allow for intracellular uptake.

-

-

Cell Lysis:

-

After incubation, wash the cells with PBS to remove any extracellular inhibitor.

-

Lyse the cells using a suitable lysis buffer to release the intracellular contents, including HNE.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

-

Enzyme Activity Measurement:

-

Add the cell lysate to the wells of a 96-well black microplate.

-

Initiate the enzymatic reaction by adding the fluorogenic HNE substrate.

-

Measure the fluorescence intensity over time using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the HNE activity.

-

-

Data Analysis:

-

Calculate the HNE activity for each concentration of this compound.

-

Determine the IC50 value by plotting the HNE activity against the log of the this compound concentration.

-

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis in neutrophils treated with this compound using flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Isolated human neutrophils or U937 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal (Annexin V) will identify apoptotic cells (early apoptosis).

-

PI signal will identify necrotic or late apoptotic cells.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the intracellular targets of a compound like this compound in neutrophils.

Caption: Experimental workflow for identifying intracellular targets.

Conclusion

This compound's primary intracellular target in neutrophils is Human Neutrophil Elastase. Its potent inhibitory action on this enzyme triggers a downstream cascade leading to the induction of apoptosis, a process characterized by the upregulation of Bax and downregulation of Bcl-2. The methodologies described herein provide a framework for the continued investigation of this compound and other intracellular HNE inhibitors, which hold therapeutic promise for a variety of inflammatory diseases. Further research is warranted to fully elucidate the broader impact of this compound on other neutrophil signaling pathways.

References

- 1. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil apoptosis: relevance to the innate immune response and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

GW311616: A Technical Guide for Investigating Neutrophil-Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the pathogenesis of a wide range of inflammatory diseases. Its destructive proteolytic activity on extracellular matrix components and its ability to modulate inflammatory signaling pathways make it a critical therapeutic target. GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE). This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed methodologies for its application in studying neutrophil-mediated diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and atherosclerosis.

Mechanism of Action

This compound is a potent, intracellular inhibitor of human neutrophil elastase.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of NE, thereby preventing the degradation of key structural proteins of the extracellular matrix, such as elastin and collagen.[2][3] By inhibiting NE, this compound also modulates downstream inflammatory processes, including the production of pro-inflammatory cytokines and the induction of apoptosis in inflammatory cells.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 | 22 nM | Human Neutrophil Elastase | |

| Ki | 0.31 nM | Human Neutrophil Elastase | |

| IC50 | 150 µmol/L | U937 Cells (Proliferation) |

Table 2: In Vitro Effects of GW311616A on U937 Human Myeloid Leukemia Cells

| Parameter | Concentration | Result | Reference |

| Apoptosis Rate | 150 µmol/L | 13.60% | |

| Cell Cycle Arrest | 150 µmol/L | G2/M Phase |

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose | Route | Half-life (t1/2) | Reference |

| Rat | 2 mg/kg | Oral | 1.5 hours | |

| Dog | 2 mg/kg | Oral | 1.1 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on purified human neutrophil elastase.

-

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 20 µL of each this compound dilution to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 160 µL of Assay Buffer to each well.

-

Add 10 µL of HNE solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation/Emission wavelengths dependent on the substrate) in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Cell Proliferation and Apoptosis Assay using U937 Cells

This protocol assesses the effect of this compound on the proliferation and apoptosis of the human monocytic cell line U937.

-

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure for Proliferation Assay (MTT):

-

Seed U937 cells in a 96-well plate at a density of 5 x 103 cells/well.

-

Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Procedure for Apoptosis Assay (Flow Cytometry):

-

Treat U937 cells with the desired concentration of this compound (e.g., 150 µmol/L) for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis of Bax and Bcl-2

This protocol is used to determine the effect of this compound on the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 in U937 cells.

-

Materials:

-

U937 cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated U937 cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the β-actin control.

-

In Vivo Inhibition of Atherosclerosis in a Mouse Model

This protocol describes the use of GW311616A to investigate its therapeutic potential in a mouse model of atherosclerosis.[6][7][8]

-

Animal Model:

-

Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerotic lesions.

-

-

Experimental Design:

-

Feed 8-week-old male ApoE-/- mice a high-fat diet (HFD) for 12 weeks to induce atherosclerosis.

-

From week 7 to 12 of HFD feeding, administer GW311616A (2 mg/kg) or vehicle control orally twice a week.[7]

-

At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.

-

-

Outcome Measures:

-

Atherosclerotic Lesion Analysis:

-

Perfuse the mice with PBS and then 4% paraformaldehyde.

-

Excise the aorta and aortic root.

-

Stain sections with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.

-

Perform immunohistochemistry for markers of inflammation (e.g., macrophages) and plaque stability (e.g., smooth muscle cells, collagen).[6]

-

-

Plasma Analysis:

-

Measure plasma levels of total cholesterol, triglycerides, and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[7]

-

-

Neutrophil Elastase Activity:

-

Measure NE activity in plasma or tissue homogenates using a fluorometric assay as described above.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

Caption: Signaling pathway of neutrophil elastase in inflammatory diseases and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Neutrophil Elastase in the Pathogenesis of Chronic Obstructive Pulmonary Disease: A Review | Bentham Science [eurekaselect.com]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Availability and In Vivo Stability of GW311616

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW311616, also known as GW311616A, is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). The development of orally active HNE inhibitors like this compound represents a significant therapeutic advancement. This technical guide provides a comprehensive overview of the biological availability and in vivo stability of this compound, based on available preclinical data.

Pharmacokinetic Profile

This compound has demonstrated oral bioavailability in preclinical animal models, specifically in rats and dogs. The compound is characterized by a long duration of action despite a relatively moderate terminal elimination half-life. This prolonged pharmacodynamic effect is a key feature of its in vivo profile.

Data Summary: Pharmacokinetics of Orally Administered this compound

| Parameter | Rat | Dog |

| Dose | 2 mg/kg | 2 mg/kg |

| Terminal Elimination Half-life (t½) | 1.5 hours[1] | 1.1 hours[1] |

Note: While the terminal elimination half-life is in the range of 1-2 hours, a single oral dose of 2 mg/kg in dogs resulted in over 90% inhibition of neutrophil elastase for four days.[1] This suggests that the compound may have a high affinity for its target and/or distribute to compartments where it has a longer residence time, such as neutrophils in the bone marrow.[1]

In Vivo Stability and Duration of Action

The in vivo stability of this compound contributes to its extended duration of action. Studies have shown that following oral administration, this compound effectively inhibits HNE activity for a prolonged period.

Data Summary: Pharmacodynamic Effect of a Single Oral Dose of this compound

| Species | Dose | Effect | Duration |

| Dog | 0.22 mg/kg | >50% inhibition of elastase | 6 hours[1] |

| Dog | 2 mg/kg | >90% inhibition of circulating enzyme activity | 4 days[1] |

This long duration of action, despite a shorter plasma half-life, is a critical characteristic of this compound, suggesting that plasma concentration may not be the sole determinant of its therapeutic efficacy.

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of this compound are crucial for the replication and extension of these findings. Based on the available information, the following outlines a general methodology.

Oral Administration Protocol for Pharmacokinetic Studies in Rats and Dogs

A standardized protocol for oral administration in preclinical species would likely involve the following steps:

Methodology Details:

-

Animal Models: Male rats and dogs are commonly used species for pharmacokinetic studies.

-

Dose Administration: The compound is typically formulated in a suitable vehicle and administered orally via gavage.

-

Blood Collection: Blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the terminal elimination half-life.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of human neutrophil elastase. The inhibition of HNE by this compound prevents the downstream pathological effects of this enzyme, which include the degradation of extracellular matrix components and the potentiation of inflammatory responses.

The prolonged intracellular inhibition of HNE is a key aspect of this compound's mechanism.

Conclusion

This compound is an orally bioavailable human neutrophil elastase inhibitor with a notable in vivo profile characterized by a long duration of action that surpasses its plasma half-life. This suggests effective target engagement and retention at the site of action. The preclinical data in rats and dogs provide a solid foundation for its potential therapeutic use in HNE-mediated diseases. Further research to fully elucidate its metabolic pathways and to obtain more comprehensive pharmacokinetic data, including Cmax, Tmax, and absolute bioavailability, would provide a more complete understanding of its disposition and further support its clinical development.

References

The Neutrophil Elastase Inhibitor GW311616: A Technical Overview of its Impact on Neutrophil Extracellular Trap Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. While essential for innate immunity, excessive or dysregulated NET formation (NETosis) is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer. Consequently, the pharmacological modulation of NETosis presents a promising therapeutic avenue. This technical guide provides an in-depth analysis of the effect of GW311616, a potent and selective inhibitor of human neutrophil elastase (NE), on NET formation. Neutrophil elastase is a key serine protease involved in the process of chromatin decondensation during NETosis.

This compound: A Potent Inhibitor of Human Neutrophil Elastase

This compound is a well-characterized, orally bioavailable inhibitor of human neutrophil elastase.[1] It exhibits potent inhibitory activity with a reported half-maximal inhibitory concentration (IC50) of 22 nM and an equilibrium dissociation constant (Ki) of 0.31 nM for the human enzyme.[1] Its selectivity and potency make it a valuable tool for investigating the role of neutrophil elastase in various physiological and pathological processes, including NET formation.

Effect of this compound on Neutrophil Extracellular Trap (NET) Formation

Quantitative Data on NET Inhibition

Direct quantitative dose-response data for the inhibition of NET formation by this compound is limited in the currently available scientific literature. However, a key study has demonstrated the efficacy of this compound in a common in vitro model of NETosis.

Table 1: Effect of this compound on Phorbol 12-Myristate 13-Acetate (PMA)-Induced NET Formation

| Compound | Concentration | Effect on NET Formation | Observation |

| This compound | 20 µM | Inhibition | Suppressed nuclear swelling in human neutrophils stimulated with PMA.[2] |

To provide a broader context for the potential dose-dependent effects of neutrophil elastase inhibitors on NET formation, the following table summarizes the quantitative data for a different NE inhibitor, sivelestat. This data is presented for illustrative purposes to demonstrate a typical dose-response relationship.

Table 2: Illustrative Dose-Dependent Inhibition of PMA-Induced NET Formation by Sivelestat

| Compound | Concentration (µM) | % Inhibition of NET Formation (extracellular DNA) |

| Sivelestat | 1 | ~20% |

| Sivelestat | 10 | ~60% |

| Sivelestat | 100 | ~80% |

Note: This data is derived from studies on sivelestat and is intended to be illustrative of the potential dose-dependent inhibitory effect of neutrophil elastase inhibitors on NET formation.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on NET formation.

Isolation of Human Neutrophils

-

Source: Freshly drawn venous blood from healthy human donors.

-

Method: Neutrophils are isolated using density gradient centrifugation. A common method involves layering whole blood over a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™) and centrifuging. This separates the blood components, with the neutrophil layer being collected.

-

Purification: Red blood cell contamination is removed by hypotonic lysis.

-

Quality Control: The purity of the isolated neutrophils is assessed by microscopy (e.g., Wright-Giemsa staining) or flow cytometry, and viability is determined using a trypan blue exclusion assay.

In Vitro NETosis Induction Assay

-

Cell Seeding: Isolated neutrophils are resuspended in a suitable cell culture medium (e.g., RPMI 1640 supplemented with HEPES) and seeded in multi-well plates (e.g., 96-well plates) at a concentration of approximately 1 x 10^5 to 2 x 10^5 cells per well.

-

Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) at 37°C in a humidified incubator.

-

Stimulation: NETosis is induced by adding a stimulating agent. Phorbol 12-myristate 13-acetate (PMA) is a commonly used potent inducer, typically at a final concentration of 25-100 nM.

-

Incubation: The cells are incubated for a period of 2-4 hours at 37°C to allow for NET formation.

Quantification of NET Formation

-

Method 1: Fluorometric Quantification of Extracellular DNA:

-

A cell-impermeable DNA-binding dye (e.g., SYTOX™ Green) is added to the wells.

-

SYTOX™ Green fluoresces upon binding to extracellular DNA released during NETosis, but does not enter intact cells.

-

The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

An increase in fluorescence intensity correlates with the amount of NET formation.

-

-

Method 2: Quantification of NET-Associated Elastase Activity:

-

After NET induction, the supernatant containing soluble elastase is removed.

-

The remaining NETs are washed to remove any non-associated proteins.

-

A substrate for neutrophil elastase (e.g., a fluorogenic peptide substrate) is added to the wells.

-

The cleavage of the substrate by NET-bound elastase generates a fluorescent signal that is measured over time.

-

-

Method 3: Immunofluorescence Microscopy:

-

Cells are fixed and stained with fluorescently labeled antibodies against NET components, such as anti-citrullinated histone H3 (a marker of chromatin decondensation) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase.

-

DNA is counterstained with a fluorescent dye like DAPI or Hoechst.

-

Images are captured using a fluorescence microscope, and the extent of NET formation can be quantified by analyzing the area of extracellular DNA structures.

-

Signaling Pathways and Experimental Workflow

PMA-Induced NETosis Signaling Pathway

The following diagram illustrates the key signaling events initiated by PMA that lead to NET formation, and the point of intervention for this compound.

Caption: PMA-induced NETosis pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound's Effect on NETosis

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on PMA-induced NET formation.

Caption: Workflow for evaluating this compound's effect on NETosis.

Conclusion

This compound is a potent inhibitor of human neutrophil elastase that has been shown to suppress NET formation in vitro. By inhibiting neutrophil elastase, this compound interferes with a critical step in the NETosis pathway, namely the decondensation of chromatin. The detailed experimental protocols provided herein offer a framework for further investigation into the precise mechanism and dose-dependent efficacy of this compound and other neutrophil elastase inhibitors. While the available data confirms the principle of NET inhibition by this compound, further studies are warranted to establish a comprehensive dose-response profile. Such data will be crucial for the continued development and evaluation of neutrophil elastase inhibitors as potential therapeutic agents for NET-driven pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxidized Phospholipids and Neutrophil Elastase Coordinately Play Critical Roles in NET Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

GW311616: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its inhibitory activity, pharmacokinetic profile, and its mechanism of action in inducing apoptosis in cancer cell lines. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3S,3aS,6aR)-Hexahydro-3-(1-methylethyl)-1-(methylsulfonyl)-4-[(2E)-1-oxo-4-(1-piperidinyl)-2-butenyl]pyrrolo[3,2-b]pyrrol-2(1H)-one[1] |

| Synonyms | GW-311616, (+)-GW-311616, GW311616A (hydrochloride salt) |

| CAS Number | 198062-54-3 (free base)[2], 197890-44-1 (hydrochloride) |

| Chemical Formula | C₁₉H₃₁N₃O₄S[2] |

| Molecular Weight | 397.53 g/mol (free base)[2], 433.99 g/mol (hydrochloride) |

| SMILES | CC(C)[C@H]1C(=O)N2--INVALID-LINK--S(=O)(=O)C |

| InChI Key | NDNKNUMSTIMSHQ-URZKGLGPSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to yellow solid |

| Purity | ≥98% (by HPLC)[1] |

| Solubility | Soluble in DMSO and distilled water. Precipitates in biological buffers with pH > 6.5. |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[2] |

Pharmacological Properties

This compound is a potent and highly selective inhibitor of human neutrophil elastase (HNE). Its inhibitory activity has been quantified against HNE and a panel of other serine proteases, demonstrating a significant selectivity profile.

Table 3: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ | Kᵢ | Selectivity (fold vs. HNE) |

| Human Neutrophil Elastase (HNE) | 22 nM[1][3][4] | 0.31 nM[3][4] | 1 |

| Trypsin | >100 µM | - | >4500 |

| Cathepsin G | >100 µM | - | >4500 |

| Plasmin | >100 µM | - | >4500 |

| Chymotrypsin | >3 µM | - | >136 |

| Tissue Plasminogen Activator | >3 µM | - | >136 |

The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, demonstrating its oral bioavailability and a moderate terminal elimination half-life.

Table 4: Pharmacokinetic Parameters of this compound (Oral Administration)

| Species | Dose | Terminal Elimination Half-life (t₁/₂) | Key Observation |

| Rat | 2 mg/kg | 1.5 hours[3] | Orally bioavailable. |

| Dog | 2 mg/kg | 1.1 hours[3] | A single 2 mg/kg oral dose resulted in >90% inhibition of circulating NE for 4 days.[3] |

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in leukemia cell lines, such as U937 and K562. This pro-apoptotic effect is mediated through the intrinsic apoptosis pathway, characterized by the modulation of the Bcl-2 family of proteins. Specifically, treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Signaling Pathway of HNE Inhibition-Induced Apoptosis by this compound

The following diagram illustrates the proposed signaling pathway through which this compound, by inhibiting HNE, leads to apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the evaluation of this compound.

In Vitro HNE Inhibition Assay

A common method to determine the inhibitory activity of compounds against HNE involves a chromogenic substrate.

Workflow for HNE Inhibition Assay

Caption: General workflow for an in vitro HNE inhibition assay.

Methodology:

-

Reagents: Human Neutrophil Elastase, a specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide), assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO), and this compound.

-

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the HNE enzyme to the wells.

-

Add serial dilutions of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture: Culture leukemia cell lines (e.g., U937, K562) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the untreated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells (e.g., U937) with this compound as described for the proliferation assay.

-

Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Pharmacokinetic Studies

The following provides a general protocol for assessing the pharmacokinetics of this compound in animal models.

Workflow for In Vivo Pharmacokinetic Study

Caption: General workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animals: Use appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs).

-

Dosing: Administer a single oral dose of this compound (e.g., 2 mg/kg) via gavage.

-

Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Extraction: Extract this compound from the plasma, typically by protein precipitation with a solvent like acetonitrile.

-

Quantification: Analyze the concentration of this compound in the extracted samples using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

-

-

Data Analysis: Use pharmacokinetic software to calculate key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t₁/₂).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated oral bioavailability and in vitro anti-cancer activity. Its mechanism of action involves the induction of apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in HNE-driven pathologies and as a potential lead compound for the development of novel therapeutics.

References

- 1. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human neutrophil elastase induces endothelial cell apoptosis by activating the PERK-CHOP branch of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukocyte Elastase Induces Lung Epithelial Apoptosis via a PAR-1–, NF-κB–, and p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

GW311616: A Technical Guide for Research in COPD and Acute Lung Injury

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW311616, a potent and selective inhibitor of human neutrophil elastase (HNE), for research applications in Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI). This document outlines the mechanism of action of HNE in these conditions, summarizes the known preclinical data for HNE inhibitors, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction: The Role of Neutrophil Elastase in Lung Pathologies

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in the degradation of extracellular matrix proteins, including elastin. In the context of lung diseases, excessive or unregulated NE activity is a key driver of tissue damage and inflammation.

Chronic Obstructive Pulmonary Disease (COPD): In COPD, a progressive and irreversible airflow limitation, the protease-antiprotease imbalance is a central pathogenic mechanism.[1][2] Chronic inhalation of irritants, most commonly cigarette smoke, leads to a persistent inflammatory response in the lungs, characterized by a massive influx of neutrophils.[3] These neutrophils release NE, which degrades elastin fibers in the alveolar walls, leading to emphysema and a loss of lung elastic recoil.[4][5] Furthermore, NE perpetuates the inflammatory cycle by cleaving and activating pro-inflammatory cytokines and chemokines.[4]

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): ALI and its more severe form, ARDS, are characterized by acute, diffuse lung inflammation and increased alveolar-capillary permeability.[6] A hallmark of ALI/ARDS is the sequestration of neutrophils in the pulmonary microvasculature and their subsequent migration into the alveolar space.[7] The release of NE from these activated neutrophils contributes significantly to the breakdown of the alveolar-capillary barrier, leading to protein-rich edema fluid accumulation in the alveoli and impaired gas exchange.[4]

This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase, making it a valuable tool for investigating the role of NE in the pathophysiology of COPD and ALI and for evaluating the therapeutic potential of NE inhibition.

Data Presentation: Preclinical Efficacy of Neutrophil Elastase Inhibitors

The following tables summarize key quantitative data related to the activity of this compound and the effects of NE inhibition in preclinical models of lung injury.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| IC50 | 22 nM | Human | [1] |

| Ki | 0.31 nM | Human | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dose | Route | t1/2 | Key Findings | Reference |

| Rat | 2 mg/kg | Oral | 1.5 hours | Moderate terminal elimination half-life. | [8] |

| Dog | 2 mg/kg | Oral | 1.1 hours | Rapidly abolishes circulating NE activity; >90% inhibition maintained for 4 days. | [8] |

| Dog | 0.22 mg/kg | Oral | - | >50% inhibition of elastase achieved 6 hours after dosing. | [8] |

Table 3: Effects of Neutrophil Elastase Inhibition in Animal Models of Lung Injury

| Model | Animal | NE Inhibitor | Key Quantitative Outcomes | Reference |

| LPS-Induced ALI | Mouse | Sivelestat | Reduced total cells and neutrophils in BALF. | [6] |

| LPS-Induced ALI | Mouse | MJ33 | Decreased myeloperoxidase (MPO) activity in lung tissue. | [9] |

| Elastase-Induced Emphysema | Mouse | LASSBio-596 | Reduced mean linear intercept (Lm) and improved static lung elastance. | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study design.

Elastase-Induced Emphysema in Mice (COPD Model)

This protocol describes the induction of emphysema in mice via intratracheal administration of porcine pancreatic elastase (PPE).

Materials:

-

Porcine pancreatic elastase (PPE)

-

Sterile saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Intubation equipment for mice

Procedure:

-

Anesthetize the mouse using a suitable anesthetic regimen.

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Visualize the trachea through a small incision in the neck or by using a non-invasive technique with a light source.

-

Carefully insert a sterile catheter or needle into the trachea.

-

Instill a single dose of PPE (e.g., 0.2-4.8 units per 100g body weight) dissolved in a small volume of sterile saline (e.g., 50-100 µL) directly into the lungs.[8][11] Multiple instillations at weekly intervals can also be performed to induce a more progressive disease model.[8]

-

Allow the mouse to recover from anesthesia in a warm, clean cage.

-

Emphysematous changes, such as increased mean linear intercept and decreased lung elastance, typically develop over 2 to 4 weeks.[12][13]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol details the induction of ALI in mice through the intratracheal or intranasal administration of LPS.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane, pentobarbital sodium)

-

Micropipette or nebulizer

Procedure:

-

Anesthetize the mouse.

-

Administer LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline into the lungs via intratracheal instillation or nebulization.[9][14]

-

The control group should receive an equivalent volume of sterile saline.

-

Monitor the animals for signs of respiratory distress.

-

Assess lung injury at a predetermined time point, typically between 6 and 24 hours after LPS administration.[6][9]

Assessment of Lung Inflammation and Injury

Bronchoalveolar Lavage (BAL):

-

Euthanize the mouse and cannulate the trachea.

-

Instill and aspirate a known volume of sterile saline or PBS into the lungs. Repeat this process 2-3 times.

-

Pool the collected BAL fluid (BALF).

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.

-

The supernatant can be stored for cytokine analysis (e.g., ELISA).[15][16]

Histological Analysis:

-

Perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.

-

Excise the lungs and immerse them in formalin for at least 24 hours.

-

Process the fixed lung tissue, embed in paraffin, and cut sections (e.g., 4-5 µm).

-

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

-

Perform a semi-quantitative histological scoring of lung injury based on parameters such as alveolar septal thickening, inflammatory cell infiltration, edema, and hemorrhage.[17][18][19]

Myeloperoxidase (MPO) Assay:

-

Homogenize a portion of the lung tissue in a suitable buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure MPO activity in the supernatant using a colorimetric or fluorometric assay. MPO is an enzyme abundant in neutrophils and its activity is a quantitative measure of neutrophil infiltration in the tissue.[20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Neutrophil Elastase-Mediated Lung Damage

Caption: Neutrophil elastase (NE) signaling cascade in lung injury.

Experimental Workflow for Evaluating this compound in an ALI Model

Caption: Workflow for assessing this compound efficacy in acute lung injury.

Conclusion and Future Directions